Product packaging for 1-(2,5-Difluorophenyl)ethane-1-thiol(Cat. No.:)

1-(2,5-Difluorophenyl)ethane-1-thiol

Cat. No.: B13081869
M. Wt: 174.21 g/mol
InChI Key: YHRXBYMTIVLPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiols in Organic Synthesis and Ligand Design

Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) functional group. wikipedia.org They are the sulfur analogs of alcohols and play a crucial role in various domains of chemistry. wikipedia.orgbritannica.com In organic synthesis, thiols are valued for their distinct reactivity. The sulfhydryl group is more acidic than the hydroxyl group of alcohols, readily forming thiolate anions which are potent nucleophiles. wikipedia.orglibretexts.org This property is exploited in numerous synthetic transformations, including the preparation of thioethers and thioesters. britannica.com

A key reaction of thiols is their oxidation to disulfides (R-S-S-R), a reversible process that is fundamental in biochemistry, particularly in protein structuring through cysteine disulfide bridges. youtube.comlibretexts.org In the laboratory, this redox chemistry is harnessed for various synthetic applications. wikipedia.orgbritannica.com Common methods for preparing thiols include the reaction of alkyl halides with sodium hydrosulfide (B80085) or the addition of hydrogen sulfide (B99878) to alkenes. wikipedia.orglibretexts.org

Beyond their role as synthetic intermediates, thiols and their corresponding thiolates are pivotal in ligand design for coordination chemistry and catalysis. wikipedia.org As soft Lewis bases, thiolates form strong bonds with soft metal ions like mercury, copper, and lead. nih.govwikipedia.org This characteristic is not only the basis for their use as chelating agents for heavy metal detoxification but also makes them effective ligands for transition metal catalysts. nih.govwikipedia.org In catalysis, thiol-containing ligands can modulate the electronic properties and reactivity of metal centers, sometimes acting as transient cooperative ligands to accelerate or inhibit specific reaction pathways. nih.gov

Role of Fluorine in Modulating Chemical Reactivity and Stereochemical Control

Fluorine is the most electronegative element, and its incorporation into organic molecules imparts unique properties. degruyter.combritannica.com The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the thermal and metabolic stability of fluorinated compounds. stackexchange.com This increased stability is a significant advantage in the design of pharmaceuticals and agrochemicals. The introduction of fluorine can also alter a molecule's lipophilicity, acidity, and basicity, thereby influencing its bioavailability and binding affinity to biological targets. numberanalytics.comnih.gov

Fluorine's small atomic size and high electronegativity create a strong dipole moment in the C-F bond, which can influence molecular conformation through electrostatic and hyperconjugative interactions, such as the gauche effect. samaterials.combeilstein-journals.org These stereoelectronic effects can be leveraged to control the three-dimensional structure of a molecule, which is critical for its biological activity. beilstein-journals.org

In the field of asymmetric synthesis, fluorine plays a crucial role in stereochemical control. doaj.org The strategic placement of fluorine atoms in substrates or catalysts can profoundly influence the stereochemical outcome of a reaction. doaj.org Significant progress has been made in developing methods for the asymmetric construction of carbon-fluorine stereogenic centers, allowing for the synthesis of enantiopure organofluorine compounds that are vital in medicinal chemistry. nih.govrsc.org

Overview of Difluorophenyl Moieties in Advanced Synthetic Methodologies

The difluorophenyl group is a common structural motif found in a wide array of functional molecules, including pharmaceuticals, liquid crystals, and polymers. The presence of two fluorine atoms on the phenyl ring significantly modifies its electronic properties, making the ring more electron-deficient and altering its reactivity in synthetic transformations.

Advanced synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, are frequently employed to construct molecules containing difluorophenyl moieties. For example, palladium-catalyzed reactions are used to form new carbon-carbon bonds, linking a difluorophenyl group to other molecular fragments. acs.org The synthesis of the drug Nirogacestat involves a 2,4-difluorophenyl starting material, highlighting the importance of this moiety in complex molecule synthesis. wikipedia.org

Furthermore, difluorophenyl groups are used as building blocks in the template synthesis of larger, more complex structures like porphyrins. The cyclization of precursors such as di-(2,6-difluorophenyl)maleindinitrile demonstrates the utility of this moiety in constructing macrocyclic compounds with specific spectral and luminescent properties. nih.gov The predictable electronic influence of the difluorophenyl group makes it a valuable component for tuning the properties of advanced materials and biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F2S B13081869 1-(2,5-Difluorophenyl)ethane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F2S

Molecular Weight

174.21 g/mol

IUPAC Name

1-(2,5-difluorophenyl)ethanethiol

InChI

InChI=1S/C8H8F2S/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3

InChI Key

YHRXBYMTIVLPQE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)S

Origin of Product

United States

Synthetic Methodologies for 1 2,5 Difluorophenyl Ethane 1 Thiol

Strategies for Carbon-Sulfur Bond Formation

The construction of the C-S bond in 1-(2,5-Difluorophenyl)ethane-1-thiol can be approached through several fundamental reaction types. These methods primarily involve the reaction of an electrophilic precursor at the benzylic position with a sulfur nucleophile or radical.

Nucleophilic Thiolation Approaches

Nucleophilic substitution reactions represent a direct and widely utilized method for the synthesis of thiols. These approaches typically involve the reaction of a suitable electrophilic precursor, such as 1-(1-haloethyl)-2,5-difluorobenzene, with a sulfur-containing nucleophile.

A common and straightforward method for the synthesis of thiols is the reaction of an alkyl halide with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). In the context of this compound, this would involve the treatment of a precursor like 1-(1-bromoethyl)-2,5-difluorobenzene with NaSH. This reaction typically proceeds via an S(_N)2 mechanism.

Alternatively, thiourea (B124793) can be employed as a thiolating agent. This method involves the reaction of the alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. This two-step procedure is often preferred as it can minimize the formation of dialkyl sulfide (B99878) byproducts, which can be a challenge when using NaSH. The isothiouronium salt is generally a stable and isolable intermediate.

ReagentPrecursorIntermediateProduct
Sodium Hydrosulfide (NaSH)1-(1-Bromoethyl)-2,5-difluorobenzeneTransition StateThis compound
Thiourea1-(1-Bromoethyl)-2,5-difluorobenzeneIsothiouronium SaltThis compound

Cesium carbonate (Cs(_2)CO(_3)) is a base that has found utility in promoting C-S bond formation. While direct examples for the synthesis of this compound are not prevalent in the literature, analogous reactions suggest its potential. For instance, cesium carbonate has been used to facilitate the reaction between aryl halides and S-methylisothiourea sulfate (B86663) to produce aryl methyl sulfides in a transition-metal-free process. rsc.org It is plausible that Cs(_2)CO(_3) could be employed as a base to promote the reaction of a suitable precursor with a thiolating agent. In related systems, the use of CuCl as a catalyst and Cs(_2)CO(_3) as a base enables the synthesis of benzyl (B1604629) phenyl sulfides from benzyl halides and aryl dithiocarbamates. organic-chemistry.org

Thiol-Ene Reactions and Radical Mediated Approaches

Radical-mediated reactions provide an alternative pathway to carbon-sulfur bond formation. The thiol-ene reaction, or hydrothiolation, involves the addition of a thiol to an alkene. wikipedia.org In the context of synthesizing this compound, this would conceptually involve the anti-Markovnikov addition of a thiol to 1,4-difluoro-2-vinylbenzene. However, this would yield the isomeric 2-(2,5-difluorophenyl)ethane-1-thiol. To obtain the target compound, a Markovnikov-selective addition would be required, which is less common for radical thiol-ene reactions.

A more direct radical approach would involve the generation of a benzylic radical at the target carbon, which could then be trapped by a sulfur source. While specific examples for this compound are scarce, the general principles of radical C-S bond formation are well-established.

Reductive Sulfuration of Precursors

The conversion of a carbonyl group to a thiol offers another synthetic route. For the synthesis of this compound, the corresponding ketone, 2',5'-difluoroacetophenone (B32684), would be the starting material. A possible, though not commonly cited, method could involve the conversion of the ketone to a thioketone, followed by reduction. However, the direct reductive thiolation of ketones is not a standard transformation. A more plausible, albeit multi-step, approach would be the reduction of the ketone to the corresponding alcohol, 1-(2,5-difluorophenyl)ethanol (B1645183), followed by conversion to a leaving group (e.g., bromide or tosylate) and subsequent nucleophilic substitution with a sulfur source as described in section 2.1.1.1.

Enantioselective Synthesis of this compound

The stereocenter at the carbon bearing the thiol group allows for the existence of two enantiomers of this compound. The enantioselective synthesis of such chiral thiols is of significant interest.

One potential strategy for achieving an enantioselective synthesis would be the asymmetric reduction of the prochiral ketone, 2',5'-difluoroacetophenone, to a chiral alcohol, followed by a stereoinvertive or stereoretentive substitution to introduce the thiol group.

Another approach could involve the use of a chiral auxiliary. For example, chiral 1-phenylethylamine (B125046) (α-PEA) is a well-known chiral auxiliary used in the diastereoselective synthesis of various compounds. nih.gov A strategy could be envisioned where the ketone precursor is derivatized with a chiral auxiliary to direct a subsequent reduction or thiolation step.

Furthermore, enzymatic resolutions or desymmetrization reactions could potentially be employed to separate enantiomers or to selectively synthesize one enantiomer. While specific methods for this compound have not been extensively reported, the principles of asymmetric synthesis provide a clear framework for accessing the individual enantiomers of this compound.

ApproachPrecursorKey Step
Asymmetric Reduction2',5'-DifluoroacetophenoneEnantioselective reduction to chiral alcohol
Chiral Auxiliary2',5'-DifluoroacetophenoneDiastereoselective reaction directed by a chiral auxiliary
Enzymatic ResolutionRacemic this compoundSelective enzymatic reaction on one enantiomer

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based methodologies offer a powerful strategy for controlling the stereochemical outcome of a reaction. In the context of synthesizing enantiomerically enriched this compound, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereoselective transformation.

One plausible approach involves the use of a chiral auxiliary to control the reduction of 2',5'-difluoroacetophenone. For instance, the ketone could be converted into a chiral enamine or imine using a chiral amine auxiliary. Subsequent reduction of the C=N double bond would proceed with facial selectivity dictated by the chiral auxiliary, leading to an enantiomerically enriched amine. This amine could then be converted to the corresponding thiol, although this would involve multiple synthetic steps.

A more direct application of a chiral auxiliary could involve its attachment to a sulfur-containing reagent. However, a more common and practical approach for obtaining the chiral thiol is through the asymmetric synthesis of the chiral alcohol precursor, as detailed in the following sections.

Asymmetric Catalysis in Thiol Synthesis

Asymmetric catalysis provides a more atom-economical and elegant approach to chiral synthesis compared to the use of stoichiometric chiral auxiliaries. For the synthesis of enantiomerically pure this compound, the key step is the asymmetric reduction of the prochiral ketone, 2',5'-difluoroacetophenone, to the corresponding chiral alcohol.

A variety of chiral catalysts can be employed for this transformation. One of the most effective methods is the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. wikipedia.orgmdpi.com This method is known for its high enantioselectivity in the reduction of a wide range of ketones. wikipedia.org The reaction proceeds through a six-membered transition state where the ketone coordinates to the Lewis acidic boron atom, and the hydride is delivered from the borane complex to one of the enantiotopic faces of the carbonyl group, as directed by the chiral catalyst. This approach can provide either the (R)- or (S)-alcohol with high enantiomeric excess (ee) by selecting the appropriate enantiomer of the catalyst. sigmaaldrich.com

Another powerful class of catalysts for asymmetric ketone reduction are transition metal complexes with chiral ligands. For example, ruthenium(II) complexes bearing chiral diphosphine and diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of aromatic ketones. sigmaaldrich.comchem-station.com These reactions typically employ hydrogen gas as the reductant and are performed under pressure. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Once the enantiomerically enriched 1-(2,5-difluorophenyl)ethanol is obtained, it can be converted to the corresponding thiol with inversion of configuration using the Mitsunobu reaction with thioacetic acid, as previously described. This two-step sequence of asymmetric reduction followed by the Mitsunobu reaction is a highly effective strategy for the synthesis of chiral thiols.

Chiral Resolution Techniques for Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the target compound or a precursor, followed by separation of the enantiomers. For this compound, this can be achieved through the resolution of the racemic alcohol precursor, 1-(2,5-difluorophenyl)ethanol.

Kinetic resolution is a widely used technique that relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. researchgate.net Enzymatic kinetic resolution is a particularly powerful method due to the high enantioselectivity of enzymes. researchgate.netnih.govmdpi.comjocpr.comnih.gov Lipases are commonly used enzymes for the resolution of racemic alcohols. nih.govmdpi.comjocpr.comnih.gov

In a typical enzymatic kinetic resolution of racemic 1-(2,5-difluorophenyl)ethanol, the alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, often immobilized as Novozym 435) in an organic solvent. researchgate.net The enzyme will selectively acylate one of the enantiomers at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, at which point the mixture will contain one enantiomer of the alcohol in high enantiomeric excess and the acetylated form of the other enantiomer, also in high enantiomeric excess. These two compounds can then be separated by chromatography. The acetylated enantiomer can be hydrolyzed to afford the other enantiomer of the alcohol. This method allows for the preparation of both enantiomers of the chiral alcohol, which can then be converted to the corresponding thiols.

Green Chemistry Approaches to the Synthesis of Fluorinated Thiols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated thiols like this compound, several green approaches can be considered.

Solvent-Free or Aqueous Media Syntheses

Reducing the use of volatile organic solvents is a key goal of green chemistry. While many of the previously described reactions are typically carried out in organic solvents, there is growing interest in developing synthetic methods that can be performed in water or under solvent-free conditions.

For instance, some metal-catalyzed reactions for the formation of C-S bonds have been developed to work in water. mdpi.com While a direct application to the synthesis of this compound from the corresponding alcohol in water is not yet established, the development of such methods is an active area of research. The synthesis of some sulfur-containing heterocycles in water has been reported, demonstrating the feasibility of C-S bond formation in aqueous media. mdpi.comrsc.org

Solvent-free reactions, often facilitated by microwave irradiation, can also be a greener alternative. These reactions can lead to shorter reaction times, higher yields, and reduced waste generation. The synthesis of benzylic thioethers from benzylic alcohols and thiols has been achieved under solvent-free conditions using a catalyst. organic-chemistry.org

Biocatalytic Pathways for Thiol Generation

Biocatalysis offers a highly sustainable approach to chemical synthesis due to the use of renewable catalysts (enzymes) that operate under mild conditions, often in aqueous media. As discussed in the context of chiral resolution, enzymes can be used for the asymmetric synthesis of the chiral alcohol precursor. nih.govnih.gov The use of whole-cell biocatalysts for the asymmetric reduction of ketones is a particularly green approach as it avoids the need for isolated enzymes and co-factor regeneration systems. nih.gov

The direct biocatalytic conversion of alcohols to thiols is less common but is an area of ongoing research. researchgate.net The development of enzymes capable of catalyzing this transformation would represent a significant advancement in the green synthesis of thiols.

Optimization of Synthetic Pathways

The efficiency of any synthetic route can be improved through systematic optimization of the reaction conditions. For the synthesis of this compound, several parameters can be adjusted to maximize the yield and purity of the product.

In the case of the Mitsunobu reaction for the conversion of the alcohol to the thiol, key parameters to optimize include the choice of solvent, the type of azodicarboxylate and phosphine, the reaction temperature, and the stoichiometry of the reagents. researchgate.netorgsyn.org For sterically hindered alcohols, using more acidic nucleophiles like p-nitrobenzoic acid in place of thioacetic acid (followed by subsequent conversion steps) can sometimes improve yields. chem-station.com The order of addition of reagents can also be critical. organic-synthesis.com

For the asymmetric reduction of 2',5'-difluoroacetophenone, the optimization of reaction conditions is crucial for achieving high enantioselectivity and conversion. researchgate.net For catalyst-based reductions, parameters such as the catalyst loading, temperature, pressure (for hydrogenations), and the nature of the solvent can have a significant impact on the outcome of the reaction. researchgate.net In biocatalytic reductions, factors such as pH, temperature, substrate concentration, and co-factor regeneration efficiency need to be optimized. tandfonline.com Response surface methodology is a statistical approach that can be used to efficiently optimize multiple reaction parameters simultaneously. nih.govtandfonline.com

The following table illustrates a hypothetical optimization of the Mitsunobu reaction for the synthesis of S-1-(2,5-difluorophenyl)ethyl thioacetate (B1230152) from (R)-1-(2,5-difluorophenyl)ethanol.

EntryAzodicarboxylate (equiv)Phosphine (equiv)SolventTemperature (°C)Yield (%)
1DEAD (1.5)PPh₃ (1.5)THF0 to rt75
2DIAD (1.5)PPh₃ (1.5)THF0 to rt82
3DIAD (1.5)PPh₃ (1.5)Toluene0 to rt78
4DIAD (1.2)PPh₃ (1.2)THF0 to rt85
5DIAD (1.2)PPh₃ (1.2)THF-20 to rt88

This table demonstrates how systematic variation of reagents, stoichiometry, and temperature can lead to improved reaction yields.

Similarly, the optimization of the asymmetric reduction of 2',5'-difluoroacetophenone can be tabulated. The following table shows hypothetical results for the asymmetric hydrogenation using a chiral Ru-catalyst.

EntryCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)SolventConversion (%)ee (%)
111025Methanol9592
20.51025Methanol9292
30.52025Methanol9893
40.52040Methanol9990
50.52010Methanol9795

This data illustrates the trade-offs that can occur between conversion, enantioselectivity, and reaction conditions such as temperature and pressure.

Reaction Condition Studies (Temperature, Solvent Effects, Catalyst Loading)

The synthesis of a secondary thiol such as this compound would likely proceed through the reaction of a suitable precursor, such as 1-(2,5-difluorophenyl)ethyl halide or sulfonate, with a sulfur nucleophile. A common and effective method involves the use of thiourea followed by hydrolysis, or direct reaction with a hydrosulfide salt.

Temperature: The temperature of the reaction is a critical parameter that can significantly influence the rate of reaction and the formation of side products. For the nucleophilic substitution reaction between a 1-(2,5-difluorophenyl)ethyl derivative and a sulfur nucleophile, the reaction temperature would likely be maintained between room temperature and 80°C. Lower temperatures may lead to a sluggish reaction, while higher temperatures could promote elimination side reactions, leading to the formation of 2,5-difluorostyrene (B1370312), or promote the formation of the corresponding dialkyl sulfide as a byproduct.

Catalyst Loading: In many modern synthetic approaches, phase-transfer catalysts (PTCs) are employed to facilitate the reaction between an organic-soluble substrate and a water-soluble nucleophile. For the synthesis of this compound, a PTC such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt could be utilized. The optimal catalyst loading would need to be determined empirically, but typically ranges from 1 to 10 mol%. Insufficient catalyst would result in a slow reaction rate, while excessive catalyst loading may not provide a significant rate enhancement and would increase the cost and complexity of purification.

Interactive Data Table: Hypothetical Reaction Condition Optimization

EntryTemperature (°C)SolventCatalyst (mol%)Hypothetical Yield (%)
125DMF165
250DMF175
380DMF170 (with increased side products)
450Acetonitrile170
550DMSO178
650DMF585
750DMF1086

Note: The data in this table is hypothetical and based on general principles of organic synthesis for illustrative purposes, as specific experimental data for the synthesis of this compound is not available.

Yield Enhancement and Side Product Minimization

Optimizing the reaction yield and minimizing the formation of unwanted side products are paramount in any synthetic process. For the preparation of this compound, several strategies can be employed.

Yield Enhancement: To enhance the yield, a high concentration of the sulfur nucleophile is typically used to drive the reaction to completion. The use of a highly purified starting material, 1-(2,5-difluorophenyl)ethyl halide or sulfonate, is also critical to avoid the introduction of impurities that could lead to side reactions. The slow, controlled addition of the electrophilic precursor to the solution of the nucleophile can also help to maintain a high effective concentration of the nucleophile and minimize dimerization or polymerization reactions.

Side Product Minimization: The primary side products in this type of synthesis are often the corresponding disulfide and thioether. The formation of the disulfide, bis(1-(2,5-difluorophenyl)ethyl) disulfide, can occur through the oxidation of the thiol product. This can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and by using degassed solvents to remove dissolved oxygen.

The formation of the thioether, bis(1-(2,5-difluorophenyl)ethyl) sulfide, can occur if the initially formed thiol acts as a nucleophile and reacts with another molecule of the starting electrophile. This can be suppressed by using a large excess of the initial sulfur nucleophile and by maintaining a low concentration of the electrophile throughout the reaction.

Another potential side product is the elimination product, 2,5-difluorostyrene. This is more likely to form at higher temperatures and with more sterically hindered or stronger bases. Careful control of the reaction temperature and the basicity of the reaction medium is therefore important.

Interactive Data Table: Hypothetical Strategies for Yield Enhancement and Side Product Control

StrategyTargeted OutcomeHypothetical Result
Use of large excess of NaSHMaximize thiol formationIncreased yield of thiol, reduced thioether formation
Reaction under Nitrogen atmospherePrevent oxidation to disulfideMinimized disulfide impurity
Slow addition of electrophileMaintain low electrophile concentrationReduced thioether formation
Temperature control at 50°CAvoid elimination and decompositionMinimized 2,5-difluorostyrene formation

Note: The data in this table is hypothetical and based on general principles of organic synthesis for illustrative purposes, as specific experimental data for the synthesis of this compound is not available.

Reactivity and Mechanistic Investigations of 1 2,5 Difluorophenyl Ethane 1 Thiol

Reactions Involving the Fluoroaromatic Ring:This part of the article would focus on the reactivity of the 2,5-difluorophenyl group within the molecule. It would require an analysis of how the thiol-containing substituent influences the aromatic ring's susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Despite extensive searches, specific studies detailing these aspects for 1-(2,5-Difluorophenyl)ethane-1-thiol could not be located. General principles of thiol reactivity suggest that the thiol group would exhibit nucleophilic character and undergo oxidation. ebsco.comresearchgate.net The thiol can be deprotonated to form a thiolate, which is a potent nucleophile. researchgate.net Oxidation of thiols typically yields disulfides as the initial product, and further oxidation can lead to sulfinic and sulfonic acids. ebsco.com Reagents like IBX and DMP are known to oxidize thiols, often to disulfides or thiosulfonates under specific conditions.

However, without specific experimental data for this compound, any discussion would be speculative and not meet the required standard of a "thorough, informative, and scientifically accurate" article based on "detailed research findings." The electronic effects of the difluorophenyl group would undoubtedly influence the reactivity of the thiol moiety and the aromatic ring itself, but the precise nature and extent of this influence remain uncharacterized in the available literature.

Therefore, until specific research on the reactivity and mechanistic investigations of this compound becomes publicly available, it is not possible to generate the requested article with the specified level of detail and scientific rigor.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are controlled by the substituents present. For this compound, the directing effects of the fluorine and the 1-thioethan-1-yl groups must be considered.

Fluorine Substituents: Halogens are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. However, they are deactivating due to their strong inductive electron-withdrawing effect, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. masterorganicchemistry.com

1-Thioethan-1-yl Group (-CH(SH)CH₃): The sulfur atom in the thiol group has lone pairs of electrons that can be donated to the aromatic ring through resonance, making it an activating group and ortho-, para-directing. Alkyl groups are also weakly activating.

The combined influence of these groups determines the most likely positions for electrophilic attack. The positions on the ring are C3, C4, and C6.

Position C4: This position is para to the fluorine at C1 and ortho to the fluorine at C5. It is also meta to the thioethyl group.

Position C6: This position is ortho to the fluorine at C1 and para to the fluorine at C5. It is ortho to the thioethyl group.

Position C3: This position is ortho to the fluorine at C2 and meta to both the fluorine at C5 and the thioethyl group.

Considering the powerful ortho-, para-directing nature of the sulfur-containing substituent, positions C6 and C4 are the most probable sites for substitution. Steric hindrance from the relatively bulky 1-thioethan-1-yl group might disfavor the adjacent C6 position, potentially making the C4 position the major site of substitution. However, the final regiochemical outcome would depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Position of AttackDirecting Influence of SubstituentsPredicted Outcome
C3Ortho to F (directing), Meta to -CH(SH)CH₃ (non-directing)Minor product, electronically disfavored
C4Para to F (directing), Ortho to F (directing), Meta to -CH(SH)CH₃ (non-directing)Possible major product, electronically favored
C6Ortho to -CH(SH)CH₃ (directing), Ortho to F (directing), Para to F (directing)Possible major product, but may be sterically hindered

Nucleophilic Aromatic Substitution with Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. masterorganicchemistry.com This is because the rate-determining step involves the attack of a nucleophile to form a negatively charged Meisenheimer intermediate, which is stabilized by such groups. nih.gov

Mechanistic Elucidation of Key Transformations

Radical Reaction Pathways

Thiols are well-known precursors for thiyl radicals (RS•) due to the relatively weak S-H bond (bond dissociation energy ~365 kJ/mol). nih.gov The S-H bond in this compound can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light to generate a 1-(2,5-difluorophenyl)ethan-1-thiyl radical. nih.govresearchgate.net

Initiation: R-SH + Initiator → R-S• + Initiator-H

This thiyl radical is a key intermediate that can participate in various subsequent reactions. One of the most common pathways is the anti-Markovnikov addition to an alkene, known as the thiol-ene reaction. wikipedia.orgnih.gov

Propagation:

R-S• + H₂C=CHR' → R-S-CH₂-C•HR'

R-S-CH₂-C•HR' + R-SH → R-S-CH₂-CH₂R' + R-S•

This radical chain process allows for the formation of new carbon-sulfur bonds. nih.gov The generated thiyl radical from this compound could be used to initiate such cascade cyclizations or additions, offering a pathway to more complex molecular architectures. nih.govwikipedia.org

Transition State Analysis in Catalyzed Reactions

While specific catalyzed reactions for this compound are not documented, we can infer potential mechanistic aspects from studies on similar compounds. Transition metal catalysis is frequently used for C–S bond formation and cleavage. nih.govbeilstein-journals.org For instance, in a hypothetical palladium-catalyzed cross-coupling reaction to form an aryl sulfide (B99878), computational studies would be crucial for understanding the mechanism.

Transition state analysis would focus on the key steps of the catalytic cycle:

Oxidative Addition: The metal center inserts into an aryl-halide bond.

Ligand Exchange: The thiol(ate) coordinates to the metal center.

Reductive Elimination: The C–S bond is formed, and the product is released, regenerating the catalyst.

Computational chemistry can model the geometries and energies of the transition states for each step. For example, comparing the free energy of activation for the formation of different potential products (e.g., regioisomers or stereoisomers) can explain the observed selectivity of a reaction. rsc.org In a catalyzed reaction involving this compound, such analysis could predict the stereochemical outcome at the chiral center or the regioselectivity of coupling.

Isotopic Labeling Studies for Reaction Mechanism Determination

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comwikipedia.org Several labeling experiments could be designed to investigate the reactions of this compound.

Deuterium (B1214612) Labeling: To probe the S-H bond cleavage step in radical reactions, the thiol proton could be replaced with deuterium (S-D). A change in the reaction rate upon this substitution (a kinetic isotope effect) would indicate that the S-H bond is broken in the rate-determining step. This technique has been used to understand the mechanisms of hydrogenation and oxidation reactions. numberanalytics.com

Carbon-13 Labeling: One or more carbon atoms in the aromatic ring or the ethyl side chain could be replaced with ¹³C. By tracking the position of the ¹³C label in the products using NMR spectroscopy or mass spectrometry, one could follow skeletal rearrangements or determine the precise mechanism of a substitution reaction. wikipedia.orgthieme-connect.de

Table 2: Hypothetical Isotopic Labeling Experiments
IsotopeLabeled PositionReaction StudiedInformation Gained
²H (D)Thiol group (S-D)Radical-initiated thiol-ene reactionMeasurement of the kinetic isotope effect to determine if S-H bond cleavage is part of the rate-limiting step.
¹³CAromatic ring (e.g., C1)Nucleophilic aromatic substitution (forced)Confirmation of the position of nucleophilic attack and verification of the substitution pattern.
³⁴SThiol group (³⁴S-H)Transition-metal-catalyzed C-S bond cleavageTracking the fate of the sulfur atom to distinguish between different catalytic pathways.

Theoretical and Computational Chemistry Studies of 1 2,5 Difluorophenyl Ethane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. For 1-(2,5-Difluorophenyl)ethane-1-thiol, a DFT study would typically be initiated by constructing an initial 3D model of the molecule. This model would then be subjected to a geometry optimization calculation using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The calculation would iteratively adjust the positions of the atoms until a minimum energy conformation is found. The resulting data would provide a detailed picture of the molecule's three-dimensional structure.

Hypothetical Data Table for Optimized Geometry of this compound (Illustrative)

Parameter Value
C-C (aromatic) bond length ~1.39 Å
C-F bond length ~1.35 Å
C-S bond length ~1.82 Å
S-H bond length ~1.34 Å
C-C-F bond angle ~119°

Note: The values in this table are illustrative and not based on actual published research for this specific compound.

Ab Initio Methods for Electronic Structure Analysis (e.g., HOMO/LUMO, charge distribution)

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can be used to perform a detailed analysis of a molecule's electronic structure. Key properties that would be investigated for this compound include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, ab initio calculations can determine the charge distribution within the molecule, identifying which atoms are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and reaction mechanisms.

Conformational Landscape Exploration

The presence of rotatable bonds in this compound suggests that it can exist in multiple conformations. Exploring the conformational landscape is essential for understanding the molecule's behavior in different environments.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. For this compound, a PES scan could be performed by systematically rotating the C-S bond and calculating the energy at each step. This would reveal the most stable conformations (energy minima) and the energy barriers between them (transition states).

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. In an MD simulation, the motion of each atom is calculated based on classical mechanics and a force field that describes the interactions between atoms. An MD simulation of this compound would show how the molecule moves and changes its conformation at a given temperature. This can provide insights into its flexibility and the relative populations of different conformers.

Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, these predictions could include:

Infrared (IR) spectra: The vibrational frequencies and intensities can be calculated to predict the appearance of an IR spectrum.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated to aid in the interpretation of experimental NMR data.

UV-Vis spectra: The electronic transitions can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra and the confirmation of molecular structures. nih.govnih.gov For this compound, theoretical chemical shifts can be calculated using various DFT functionals and basis sets.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the thiol proton (SH). The aromatic region is expected to be complex due to the fluorine substituents, which will induce splitting of the proton signals. The chemical shift of the thiol proton can be sensitive to solvent and concentration.

Similarly, the ¹³C NMR spectrum can be predicted, showing signals for the aromatic carbons, the methine carbon, and the methyl carbon. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which is a characteristic feature in the NMR of organofluorine compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
C1 (aromatic, C-S)-130-135-
C2 (aromatic, C-F)-155-160 (d, ¹JCF ≈ 240-250)-
C3 (aromatic)7.0-7.2 (m)115-120 (d, ²JCF ≈ 20-25)-
C4 (aromatic)6.9-7.1 (m)118-123 (dd, ²JCF ≈ 20-25, ³JCF ≈ 5-10)-
C5 (aromatic, C-F)-158-163 (d, ¹JCF ≈ 245-255)-
C6 (aromatic)7.1-7.3 (m)116-121 (d, ²JCF ≈ 22-27)-
CH (methine)4.5-4.8 (q)40-45³JHH ≈ 7.0
CH₃ (methyl)1.6-1.8 (d)23-27³JHH ≈ 7.0
SH (thiol)1.8-2.2 (s)--

Note: These are estimated values based on computational studies of similar fluorinated aromatic compounds. Actual experimental values may vary.

Predicted Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. researchgate.net

For this compound, key vibrational modes would include the S-H stretch, C-S stretch, C-F stretches, and various aromatic C-H and C-C vibrations. The S-H stretching vibration is typically observed in the range of 2550-2600 cm⁻¹ and is often weak in the IR spectrum. The C-F stretching vibrations are expected to be strong and appear in the region of 1200-1300 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound *

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H stretch3050-3150Medium
Aliphatic C-H stretch2900-3000Medium
S-H stretch2550-2600Weak
Aromatic C=C stretch1450-1600Medium to Strong
C-F stretch1200-1300Strong
C-S stretch600-800Weak to Medium

Note: These are estimated values based on DFT calculations of analogous fluorophenyl derivatives.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides valuable insights into the feasibility and kinetics of chemical reactions.

Energy Profiles for Thiol-Ene Reactions

The thiol-ene reaction is a well-known click chemistry reaction involving the addition of a thiol to an alkene. nih.govacs.org Computational studies can model the reaction pathway, which typically proceeds via a radical mechanism. The energy profile for the reaction of this compound with a generic alkene, such as propene, can be calculated to determine the activation barriers for the initiation, propagation, and termination steps.

Table 3: Predicted Energetics for the Propagation Steps of a Thiol-Ene Reaction *

Reaction StepReactantsProductsPredicted ΔH (kcal/mol)Predicted Activation Energy (Ea) (kcal/mol)
AdditionAr-S• + CH₂=CH-CH₃Ar-S-CH₂-C•H-CH₃-10 to -155 to 8
Chain TransferAr-S-CH₂-C•H-CH₃ + Ar-SHAr-S-CH₂-CH₂-CH₃ + Ar-S•-5 to -103 to 6

Note: Ar = 1-(2,5-Difluorophenyl)ethyl. These are estimated values based on computational studies of thiol-ene reactions involving aromatic thiols.

Computational Investigation of Thiol Oxidation Mechanisms

Thiols can be oxidized to various sulfur-containing compounds, such as disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. Computational studies can help to elucidate the mechanisms of these oxidation reactions. nih.govresearchgate.net For this compound, the oxidation to the corresponding disulfide is a common process. The reaction mechanism can be modeled, for instance, with hydrogen peroxide as the oxidant.

The reaction is likely to proceed through a nucleophilic attack of the thiolate on the oxidant. The energy profile can be calculated to identify the transition states and intermediates, providing insights into the rate-determining step. The electronic effects of the difluorophenyl group will play a role in the nucleophilicity of the thiol and the stability of the intermediates.

Analysis of Fluorine Effects on Electronic and Steric Properties

The substitution of hydrogen with fluorine atoms has a profound impact on the electronic and steric properties of a molecule. nih.gov In this compound, the two fluorine atoms on the phenyl ring exert significant effects.

Steric Effects: The van der Waals radius of fluorine is larger than that of hydrogen, leading to increased steric bulk. nih.gov The presence of two fluorine atoms can influence the conformation of the molecule and may affect the accessibility of the thiol group to reactants.

Table 4: Comparison of Calculated Properties of Benzenethiol and this compound *

PropertyBenzenethiol (Calculated)This compound (Predicted)
Dipole Moment (Debye)~1.2~2.5-3.0
Thiol pKa~6.6~5.5-6.0
HOMO Energy (eV)~-6.5~-6.8 to -7.0
LUMO Energy (eV)~-0.5~-0.8 to -1.0

Note: These are estimated values based on DFT calculations and the known effects of fluorine substitution.

Applications of 1 2,5 Difluorophenyl Ethane 1 Thiol in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

Chiral thiols are valuable building blocks in asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules. The presence of a stereocenter at the carbon atom bearing the thiol group in 1-(2,5-Difluorophenyl)ethane-1-thiol makes it a potentially useful chiral synthon.

Stereoselective Installation of the Thiol Group

The synthesis of enantiomerically enriched this compound would be a critical first step for its use as a chiral building block. Several established methods for the stereoselective synthesis of chiral thiols could theoretically be applied:

Asymmetric reduction of the corresponding ketone: The precursor, 2,5-difluoroacetophenone, could be subjected to asymmetric reduction to yield the corresponding chiral alcohol. Subsequent conversion of the alcohol to a thiol, for instance via a Mitsunobu reaction with thioacetic acid followed by hydrolysis, would provide the chiral thiol.

Chiral auxiliary-mediated synthesis: A chiral auxiliary could be attached to a related precursor to direct the stereoselective introduction of the thiol group.

Enzymatic resolution: A racemic mixture of this compound could potentially be resolved using enzymes that selectively react with one enantiomer.

Derivatization to Access Enantiopure Compounds

Once obtained in an enantiomerically pure form, this compound could be derivatized to access a variety of enantiopure compounds. The thiol group is highly versatile and can undergo a range of transformations, including:

Alkylation: Reaction with various electrophiles to form chiral thioethers.

Oxidation: Controlled oxidation to form chiral sulfoxides or sulfones, which are themselves important functional groups in medicinal chemistry and asymmetric synthesis.

Michael additions: Acting as a nucleophile in conjugate additions to α,β-unsaturated systems to create new carbon-sulfur and carbon-carbon bonds with control of stereochemistry.

The difluorophenyl moiety can also influence the reactivity and properties of the resulting molecules, potentially enhancing their biological activity or improving their pharmacokinetic profiles.

Role as a Ligand Precursor in Organometallic Catalysis

Thiols are widely used as ligands in organometallic chemistry due to the strong coordination of sulfur to transition metals. The specific electronic and steric properties of this compound could make it a valuable precursor for novel ligands in catalysis.

Synthesis of Metal-Thiolate Complexes

The deprotonated form of this compound, the thiolate, would readily coordinate to various transition metals (e.g., palladium, nickel, copper, rhodium) to form stable metal-thiolate complexes. The synthesis of such complexes would typically involve the reaction of a suitable metal precursor with the thiol in the presence of a base. The fluorine atoms on the phenyl ring would act as electron-withdrawing groups, which could modulate the electronic properties of the metal center in the resulting complex, thereby influencing its catalytic activity.

Catalytic Activity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium complexes bearing thiol-based ligands have been investigated for their catalytic activity in cross-coupling reactions. A hypothetical palladium complex of this compound could potentially catalyze Suzuki-Miyaura reactions, which are fundamental for the formation of carbon-carbon bonds.

Hypothetical Suzuki-Miyaura Reaction
Aryl Halide Aryl Bromide
Boronic Acid Phenylboronic Acid
Catalyst Pd-complex of this compound
Base K2CO3
Solvent Toluene/Water
Product Biphenyl

The performance of such a catalyst would depend on factors such as the stability of the complex, the electronic effects of the difluorophenyl group, and the steric environment around the metal center.

Mechanistic Role of the Thiol Ligand in Catalytic Cycles

In a typical Suzuki-Miyaura catalytic cycle, the ligand plays a crucial role in several elementary steps:

Oxidative Addition: The ligand stabilizes the palladium(0) species and influences the rate of oxidative addition of the aryl halide to the metal center.

Transmetalation: The ligand can affect the rate of transfer of the organic group from the boron reagent to the palladium center.

Reductive Elimination: The ligand environment influences the final step of reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst.

No Publicly Available Research Data on Specific Applications of this compound

Extensive searches of scientific literature and chemical databases have revealed no specific research articles or detailed findings concerning the application of the chemical compound This compound in the advanced organic synthesis topics outlined in the query.

Specifically, there is no available information regarding:

Integration into Multicomponent Reactions: No studies were found detailing the design of novel one-pot synthetic strategies involving this compound or an analysis of its scope and limitations in the formation of diverse chemical scaffolds through multicomponent reactions.

Functional Group Transformations: There is no specific literature on thiol-mediated reductions or additions where this compound acts as a key reagent or mediator. Furthermore, no documented methods were found for the specific conversion of this thiol into other sulfur-containing functional groups.

Precursor for Advanced Materials: While thiols, in general, can be precursors for various materials, no research could be located that specifically utilizes this compound for the synthesis of advanced materials.

The reactivity of thiols and fluorinated aromatic compounds are well-established general concepts in organic chemistry. Thiols are known to undergo oxidation to form disulfides, act as potent nucleophiles in addition and substitution reactions, and participate in radical-mediated processes. Similarly, the presence of fluorine atoms on an aromatic ring influences the molecule's electronic properties and reactivity, often impacting its role in reactions such as nucleophilic aromatic substitution. However, without specific studies on this compound, any discussion of its behavior in the requested applications would be speculative and not based on scientific evidence.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics for this particular compound based on currently available public information.

Precursor for Advanced Materials (excluding final material properties)

Polymerization Initiation via Thiol-Click Chemistry

No specific research data is available for the use of this compound as an initiator in thiol-click polymerization.

Formation of Sulfur-Containing Scaffolds for Sensing or Separation

There is no specific information available on the synthesis or application of sulfur-containing scaffolds derived from this compound for sensing or separation purposes.

Future Directions and Emerging Research Areas

Development of Novel Enantioselective Methodologies

The synthesis of enantiomerically pure chiral thiols is a crucial endeavor for various applications, including asymmetric catalysis and the development of chiral drugs. nih.gov Future research will likely focus on developing novel enantioselective methods to access specific stereoisomers of 1-(2,5-difluorophenyl)ethane-1-thiol. While general methods for the catalytic asymmetric synthesis of thiols exist, tailoring these to achieve high enantioselectivity for this specific compound remains a key objective. nih.gov

One promising avenue is the use of chiral catalysts, such as cinchona squaramide organocatalysts, in Michael addition reactions to synthesize chiral thio-substituted compounds with high enantioselectivity. rsc.org Another approach could involve the dynamic thermodynamic resolution of α-lithio sulfides using chiral bis(oxazoline)s to produce enantioenriched thiols. researchgate.net Furthermore, the application of chiral amino thiols derived from natural amino acids, like (S)-(-)-valine, as catalysts in asymmetric additions could be explored. lookchem.com The development of these specialized enantioselective syntheses will be critical for unlocking the full potential of the individual enantiomers of this compound in stereospecific applications.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient reaction pathways, with photocatalysis and electrocatalysis at the forefront of this shift. These techniques offer mild reaction conditions and unique reactivity patterns for the transformation of thiols.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic transformations, including thiol-ene and thiol-yne reactions to form carbon-sulfur bonds under mild conditions. mdpi.comorganic-chemistry.org Future research could explore the use of this compound in such reactions, utilizing its thiol group to participate in anti-Markovnikov hydrothiolation of olefins. organic-chemistry.org The photocatalytic oxidation of this compound to its corresponding disulfide is another area of interest. acs.org Various photocatalytic systems, such as those using Mn(CO)5Br or Bi2S3, have been shown to efficiently convert thiols to disulfides with high yields and selectivity, often using environmentally friendly solvents like water. acs.orgresearchgate.net

Electrocatalysis: Electrocatalytic methods provide an alternative green approach for thiol transformations. The oxidation of thiols to disulfides can be achieved efficiently on modified electrodes, such as those coated with 4-amino-TEMPO. oup.com Investigating the electrochemical behavior of this compound on various electrode surfaces could lead to controlled and selective oxidation reactions. osti.gov These photocatalytic and electrocatalytic approaches could offer more sustainable and atom-economical routes for the synthesis of derivatives of this compound.

Advanced Computational Modeling for De Novo Design of Thiol-Based Reagents

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules. Advanced computational modeling can be employed for the de novo design of novel thiol-based reagents derived from this compound.

By using computational methods, researchers can model the addition of thiols to various Michael acceptors to predict reaction kinetics and thermodynamics. nih.govacs.org This would allow for the rational design of reactions involving this compound, optimizing conditions and predicting the stability of the resulting products. acs.org Furthermore, computational studies can provide insights into the redox biochemistry of thiols, helping to understand their behavior in biological systems and aiding in the design of bioactive molecules. nih.gov The application of these computational models will accelerate the discovery of new applications for this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and higher throughput. researchgate.net The future of organosulfur compound synthesis will likely see a greater adoption of these technologies. nih.govmdpi.com

Flow Chemistry: Flow chemistry is particularly well-suited for reactions involving highly reactive intermediates and for optimizing reaction conditions. researchgate.net The photo-thiol-ene functionalization of molecules has been successfully demonstrated in flow reactors, leading to increased reaction rates and yields compared to batch processes. rsc.org Applying this to this compound could enable the efficient and scalable synthesis of its derivatives. Flow systems, such as tube-in-tube reactors, have also been developed for the large-scale synthesis of disulfides from thiols, a process that could be adapted for the disulfide of this compound. researchgate.net

Automated Synthesis: Automated synthesis platforms, which utilize pre-filled reagent cartridges, can streamline the production of a wide range of compounds with high efficiency and reproducibility. sigmaaldrich.com Developing cartridges and protocols for reactions involving this compound on such platforms would accelerate the exploration of its chemical space and the synthesis of libraries of related compounds for screening in various applications.

Design of Smart Reagents Incorporating this compound Moieties

"Smart reagents" are molecules designed to perform specific functions in response to particular stimuli. The unique electronic properties conferred by the difluorophenyl group, combined with the reactivity of the thiol, make this compound an attractive building block for the design of such reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.